molecular formula C16H24N2O5 B8385841 Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate

Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate

Cat. No. B8385841
M. Wt: 324.37 g/mol
InChI Key: GXIDWVJCIYBYBE-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

A solution of isopropyl-[2-(4-nitro-penoxy)-ethyl]-carbamic acid tert-butyl ester (8.3 g, 25.58 mmol) (from step B above) and 600 mg of 10% palladium-on-carbon in ethanol (100 mL) was hydrogenated at 20 psi in a Parr shaker for 1 hour. The mixture was filtered through Celite™ and the solvent evaporated to give 7.46 g (99%) of [2-(4-amino-phenoxy)-ethyl]-isopropyl-carbamic acid tert-butyl ester.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[N:7]([CH:20]([CH3:22])[CH3:21])[CH2:8][CH2:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=1)([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6](=[O:23])[N:7]([CH2:8][CH2:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=1)[CH:20]([CH3:21])[CH3:22])([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CCOC1=CC=C(C=C1)[N+](=O)[O-])C(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C(C)C)CCOC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.46 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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